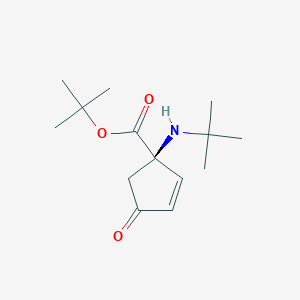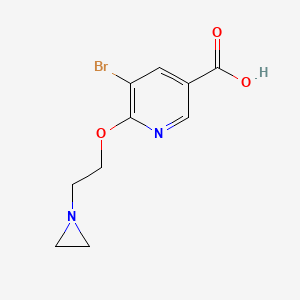![molecular formula C15H12F2O3 B1391685 Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 1259143-67-3](/img/structure/B1391685.png)
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate
Vue d'ensemble
Description
“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C15H12F2O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” can be represented by the InChI code: 1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” has a molecular weight of 278.25 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 278.07545056 g/mol . The compound’s topological polar surface area is 35.5 Ų, and it has 20 heavy atoms . Its XLogP3-AA is 3.4 .Applications De Recherche Scientifique
Interaction with Sulfur Tetrafluoride
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, through its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride, has been explored for the synthesis of fluorine-containing analogues of salicylic acid. This process involves transforming methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with a high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
This compound has been used in a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, potentially serving as synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Novel Friedel–Crafts Acylation
Methyl benzoate, closely related to methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, has been used in a novel Friedel–Crafts acylation reaction with aromatic compounds to yield benzophenone derivatives, indicating potential applications in organic synthesis (Hwang, Prakash, & Olah, 2000).
Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate derivatives have been synthesized as potential positron emission tomography (PET) radiotracers for imaging in Alzheimer's disease research, illustrating its role in developing diagnostic tools (Gao, Wang, & Zheng, 2018).
Reduction Studies on Yttrium Oxide
Its reduction on Yttrium oxide, studied through infrared spectroscopy, has contributed to understanding the catalytic processes involving benzoate esters, which could impact the development of new catalysts (King & Strojny, 1982).
Propriétés
IUPAC Name |
methyl 3-[(2,4-difluorophenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXITXPSNVNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)


![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)









